Degradation Potency vs. dBRD9
BRD9 Degrader-3 achieves a DC50 of <1.25 nM for BRD9 degradation, which is approximately 45-fold more potent than dBRD9, a widely used cereblon-recruiting PROTAC degrader, which exhibits an IC50 of 56.6 nM in MOLM-13 acute myeloid leukemia cells . Both compounds are intended for BRD9 degradation, but the molecular glue mechanism of BRD9 Degrader-3 enables substantially higher potency at lower concentrations.
| Evidence Dimension | Degradation potency (DC50/IC50) |
|---|---|
| Target Compound Data | DC50 < 1.25 nM |
| Comparator Or Baseline | dBRD9: IC50 = 56.6 nM |
| Quantified Difference | >45-fold higher potency (56.6 / <1.25) |
| Conditions | BRD9 Degrader-3: assay system not specified in vendor datasheets; dBRD9: MOLM-13 acute myeloid leukemia cells |
Why This Matters
The >45-fold difference in degradation potency directly impacts experimental design, requiring substantially lower compound concentrations for BRD9 Degrader-3 to achieve comparable target engagement, which may reduce off-target cellular effects and improve assay signal-to-noise ratios.
